molecular formula C14H17N3O3S2 B2448944 N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide CAS No. 2034501-48-7

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide

Cat. No.: B2448944
CAS No.: 2034501-48-7
M. Wt: 339.43
InChI Key: MYALAKICUGUPBE-HAQNSBGRSA-N
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Description

N-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide is a synthetic hybrid compound designed for research in medicinal chemistry and drug discovery. Its molecular architecture incorporates two pharmacologically significant motifs: a pyrimidine ring and a thiophene-sulfonamide group. This strategic combination is frequently employed to create novel chemical entities with potential activity against resilient biological targets. The core pyrimidine scaffold is a structure of high interest in scientific research due to its diverse pharmacological properties . Pyrimidine derivatives have been extensively investigated for their anti-inflammatory effects, which are often attributed to the inhibition of key inflammatory mediators such as prostaglandin E2 (PGE2) and inducible nitric oxide synthase (iNOS) . Concurrently, the thiophene-sulfonamide component is a recognized structure in antimicrobial research . Hybrid molecules integrating thiophene-based heterocycles with sulfonamide groups have demonstrated promising binding affinities against bacterial targets like dihydrofolate reductase (DHFR) and have shown efficacy against resistant strains of Staphylococcus aureus and Escherichia coli in research settings . Furthermore, structurally related sulfonamide compounds have been explored for their binding interactions with various enzyme targets, highlighting the potential of this class in early-stage drug development . This compound is intended for use in non-clinical research applications, such as investigating structure-activity relationships (SAR), exploring mechanisms of action, and screening for biological activity in vitro.

Properties

IUPAC Name

N-(4-pyrimidin-2-yloxycyclohexyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c18-22(19,13-3-1-10-21-13)17-11-4-6-12(7-5-11)20-14-15-8-2-9-16-14/h1-3,8-12,17H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYALAKICUGUPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=CC=CS2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a sulfonamide group and a pyrimidine moiety. Its molecular formula is C18H21N3O3S, with a molecular weight of approximately 375.4 g/mol. The structural complexity allows for diverse interactions with biological targets, influencing various biochemical pathways.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation and are implicated in various cancers .

Biological Activity

The biological activity of this compound has been assessed through various studies:

  • Anticancer Activity : Research indicates that the compound exhibits significant cytotoxic effects against several cancer cell lines. In vitro studies demonstrate that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .
  • Enzyme Inhibition : this compound has been reported to inhibit specific enzymes involved in cancer progression. For example, it acts as an inhibitor of cyclin-dependent kinase 5 (CDK5), showing potential as a therapeutic agent in cancer treatment .

Case Studies

  • Inhibition of CDK5 : A study highlighted the compound's ability to inhibit CDK5 with an IC50 value indicating moderate potency. This inhibition was linked to its structural features that allow effective binding to the enzyme's active site .
  • Cytotoxicity Assays : In various cytotoxicity assays conducted on different cancer cell lines, the compound demonstrated IC50 values ranging from 10 to 30 µM, indicating promising anticancer properties .
  • Mechanistic Insights : Further investigations revealed that this compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial for regulating cell death .

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50 Value (µM)Reference
CDK5 InhibitionCDK5~15
CytotoxicityMCF-7 (Breast Cancer)20
Apoptosis InductionVarious Cancer Lines10 - 30

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have highlighted the potential of sulfonamide derivatives as anticancer agents. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including colon, breast, and cervical cancer cells . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds promising candidates for further development.
  • Antimicrobial Properties
    • Sulfonamides are known for their antimicrobial activity. Research indicates that derivatives of sulfonamides can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . The incorporation of heterocyclic motifs into sulfonamide structures has been linked to enhanced antimicrobial efficacy.
  • Enzyme Inhibition
    • Studies have demonstrated that certain sulfonamide compounds exhibit inhibitory effects on enzymes such as HMG-CoA reductase, which is crucial in cholesterol biosynthesis . This suggests potential applications in treating hyperlipidemia and related cardiovascular diseases.

Case Study 1: Anticancer Evaluation

A study synthesized a series of sulfonamide derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that specific modifications to the sulfonamide structure significantly enhanced their anticancer activity. The most promising compounds were subjected to further QSAR (Quantitative Structure-Activity Relationship) analysis to optimize their efficacy .

Case Study 2: Antimicrobial Activity

In vitro evaluations of various sulfonamide derivatives revealed significant antibacterial activity against multidrug-resistant strains. The study utilized standard microbiological techniques to assess the Minimum Inhibitory Concentration (MIC) values, demonstrating that modifications to the chemical structure could lead to improved antimicrobial properties .

Q & A

Basic: What synthetic strategies are recommended to optimize the yield and purity of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide?

Answer:
The synthesis of this compound typically involves multi-step reactions, including:

  • Cyclohexyl Ether Formation : Coupling pyrimidin-2-ol with a cyclohexyl derivative under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) .
  • Sulfonamide Bond Formation : Reacting the intermediate cyclohexyl ether with thiophene-2-sulfonyl chloride in anhydrous dichloromethane (DCM) with a base like triethylamine .
    Optimization Tips :
  • Temperature Control : Maintain ≤0°C during sulfonylation to minimize side reactions .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for intermediates to enhance solubility .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane (20–50%) to isolate stereoisomers .

Basic: Which spectroscopic and computational methods are critical for confirming the stereochemistry and structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Identify axial/equatorial conformers of the cyclohexyl ring via coupling constants (e.g., J = 10–12 Hz for trans-diaxial protons) .
    • NOESY : Confirm the (1r,4r) stereochemistry by detecting spatial proximity between pyrimidinyl oxygen and sulfonamide protons .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C14H16N3O3S2) with <2 ppm error .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict optimized geometries and electronic properties .

Advanced: How to design a structure-activity relationship (SAR) study for this compound targeting kinase inhibition?

Answer:
Key Steps :

Structural Modifications :

  • Vary the pyrimidine substituents (e.g., 5-fluoro vs. 5-methyl) to assess electronic effects .
  • Replace thiophene with furan or benzothiophene to study heterocycle influence .

Biological Assays :

  • Kinase Profiling : Use in vitro kinase panels (e.g., EGFR, VEGFR) with ATP-competitive assays .
  • Cellular Efficacy : Measure IC50 in cancer cell lines (e.g., HeLa, A549) via MTT assays .

Data Analysis :

  • Correlate logP (lipophilicity) with membrane permeability using Caco-2 cell models .
  • Apply molecular docking (AutoDock Vina) to predict binding modes in kinase active sites .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:
Common Sources of Discrepancies :

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or endpoint measurements (e.g., luminescence vs. fluorescence) .
  • Compound Purity : Impurities >5% (e.g., residual solvents) can skew results; validate via HPLC (>98% purity) .
    Resolution Strategies :
  • Meta-Analysis : Pool data from ≥3 independent studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Orthogonal Assays : Confirm anti-proliferative activity via both ATP-based viability assays and caspase-3/7 activation .

Advanced: What computational and experimental approaches are recommended to evaluate the drug-likeness of this compound?

Answer:

  • Computational Tools :
    • ADMET Prediction : Use SwissADME to assess Lipinski’s Rule of Five violations (e.g., MW <500, logP <5) .
    • Solubility Estimation : Aqueous solubility can be predicted via QSPR models (e.g., ESOL) .
  • Experimental Validation :
    • Thermodynamic Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification .
    • Metabolic Stability : Incubate with human liver microsomes (HLMs) and measure half-life .

Advanced: How to investigate the mechanism of action (MoA) of this compound using in vitro and in silico methods?

Answer:

  • Target Identification :
    • Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
    • Phosphoproteomics : Use LC-MS/MS to identify kinase substrates affected by treatment .
  • Pathway Analysis :
    • RNA Sequencing : Compare transcriptomic profiles of treated vs. untreated cells to map dysregulated pathways (e.g., MAPK/ERK) .
  • In Silico Confirmation :
    • Molecular dynamics simulations (GROMACS) to study binding stability in predicted targets .

Basic: What are the stability considerations for storing and handling this compound?

Answer:

  • Storage : Keep at –20°C in amber vials under argon to prevent oxidation of the thiophene ring .
  • Light Sensitivity : Protect from UV exposure to avoid degradation of the sulfonamide group .
  • Hygroscopicity : Store with desiccants (e.g., silica gel) to minimize hydrolysis of the pyrimidinyl ether .

Advanced: How to design analogs to improve metabolic stability while retaining activity?

Answer:

  • Metabolic Hotspot Identification : Use cryo-EM or X-ray crystallography to identify sites of CYP450-mediated oxidation .
  • Analog Design :
    • Introduce electron-withdrawing groups (e.g., CF3) at para positions to block hydroxylation .
    • Replace labile ester groups with bioisosteres (e.g., amides) .
  • Validation :
    • Assess stability in hepatocyte models and compare parent-to-metabolite ratios via LC-MS .

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